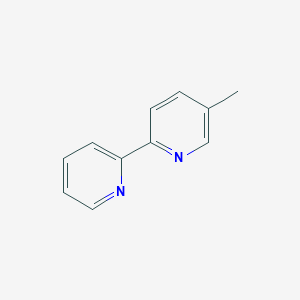

5-Methyl-2,2'-bipyridine

Vue d'ensemble

Description

Synthesis Analysis

- Synthesis from Methyl Derivative : The synthesis of 5-methyl-2,2'-bipyridine typically starts from its methyl derivative, which is a common starting material for further substitution. The synthesis involves the preparation of 2,2'-bipyridine-5-carbaldehyde, followed by Corey–Fuchs olefination and hydrolysis to yield the target compound (Polin et al., 1998).

Molecular Structure Analysis

- Crystal and Molecular Structures : Detailed studies have been conducted on the crystal and molecular structures of nitroderivatives of 2-amino-4-methylpyridine, which provide insights into the structural aspects of related compounds like 5-methyl-2,2'-bipyridine (Bryndal et al., 2012).

Chemical Reactions and Properties

- Functionalization and Reactivity : The compound's reactivity has been explored in the context of its functionalization, such as the synthesis of 5-ethynyl-2,2'-bipyridine from 5-methyl-2,2'-bipyridine (Polin et al., 1998).

Physical Properties Analysis

- Physical Characteristics : Although specific details on the physical properties of 5-methyl-2,2'-bipyridine are not provided in the papers, studies on related bipyridine derivatives give insights into their general physical characteristics, including solubility, melting points, and crystalline nature.

Chemical Properties Analysis

- Chemical Behavior and Bonding : The chemical properties of 5-methyl-2,2'-bipyridine, such as its bonding patterns and electronic structure, can be inferred from studies on related compounds like 2-amino-4-methylpyridine derivatives (Bryndal et al., 2012).

Applications De Recherche Scientifique

Ligand Synthesis and Complexation

5-Methyl-2,2'-bipyridine serves as a foundational building block in the synthesis of complex ligands tailored for specific metal cation complexation, such as lanthanide(III) ions. These ligands demonstrate potential in a variety of applications, including luminescence and magnetic resonance imaging (MRI) contrast agents. The method involves functionalizing 5′-methyl-2,2′-bipyridine to obtain derivatives, which are then used to create mono-, bis-, and tris-tridentate ligands through a series of nucleophilic substitutions and carboalkoxylation reactions (Charbonnière, Weibel, & Ziessel, 2001).

Metal-Complexing Molecular Rods

The preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, including 5-methyl derivatives, has been optimized for the creation of metal-complexing molecular rods. These compounds are synthesized via regioselective zincation and coupling reactions, offering a toolkit for constructing supramolecular architectures and materials with designed properties (Schwab, Fleischer, & Michl, 2002).

Catalytic Activity in Polymerization

5-Methyl-2,2'-bipyridine and its dimethyl variant have been investigated for their influence on the catalytic activity of palladium(II) complexes in copolymerization processes. Their presence enhances productivity without significantly altering polymer properties. This research underscores the utility of methyl-substituted bipyridines in catalyzing polymerization reactions, which is vital for developing new materials (Soro et al., 2004).

Crystal Engineering and Mimicry

The compound has also found application in crystal engineering, where its ability to form co-crystals with specific molecules demonstrates a strategy for the design of ternary molecular solids. This approach, utilizing shape and size mimicry, opens avenues for the systematic development of crystalline materials with predetermined properties (Tothadi, Mukherjee, & Desiraju, 2011).

Multisite Ligand for Sequential Complexation

5-Methyl-2,2'-bipyridine derivatives have been employed to illustrate the concept of sequential complexation in self-assembling bimetallic and trimetallic architectures. These architectures exploit the structural versatility of bipyridine ligands to organize around a first metal, creating a cavity suitable for accommodating a second metal ion, showcasing an innovative approach in coordination chemistry (Machado, Mangrich, & Lehn, 2003).

Safety And Hazards

Orientations Futures

Bipyridines and their derivatives, including 5-Methyl-2,2’-bipyridine, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .

Propriétés

IUPAC Name |

5-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECLRDWVJRSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454199 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,2'-bipyridine | |

CAS RN |

56100-20-0 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)